molecular formula C13H22BrNO B3107390 N-(2-methoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609407-77-3

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Cat. No.: B3107390
CAS No.: 1609407-77-3
M. Wt: 288.22
InChI Key: IKDSUKFFIUVDSK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-pentanamine hydrobromide is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a methoxybenzyl group attached to a pentanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-pentanamine hydrobromide typically involves the reaction of 2-methoxybenzyl chloride with 3-pentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-pentanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-pentanamine hydrobromide involves its interaction with specific molecular targets, primarily serotonin and dopamine receptors. The compound acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-3-pentanamine hydrobromide can be compared with other similar compounds such as:

    N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (25B-NBOMe): Known for its potent hallucinogenic effects and high affinity for serotonin receptors.

    N-(2-methoxybenzyl)-1-adamantanamine hydrobromide: Exhibits different pharmacological properties due to the adamantane structure.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): Another hallucinogenic compound with a similar mechanism of action but different receptor binding affinities.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which distinguishes it from other related compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDSUKFFIUVDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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